molecular formula C7H4BrNO2S B1383528 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide CAS No. 1427080-37-2

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide

Cat. No. B1383528
CAS RN: 1427080-37-2
M. Wt: 246.08 g/mol
InChI Key: KWKIZTMNUKDXAL-UHFFFAOYSA-N
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Description

“6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is a chemical compound with the molecular formula C7H4BrNO3S . It has a molecular weight of 262.08 .


Synthesis Analysis

The synthesis of “this compound” involves several stages . The first stage involves the reaction of methyl 2-amino-4-bromobenzoate with hydrochloric acid and sodium nitrite in water at 0-5°C . The second stage involves the reaction with sulfur dioxide in water and acetic acid at 0-20°C . The final stage involves the reaction with ammonium hydroxide in water at 10-20°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrNO3S/c8-4-1-2-5-6 (3-4)13 (11,12)9-7 (5)10/h1-3H, (H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its solubility is 0.402 mg/ml .

Scientific Research Applications

Oxidation Processes and Chemical Behavior

  • Lewis, Miller, Hausman, and Szamborski (1971) demonstrated that 4-isothiazolin-3-one I-oxides and I, I-dioxides, closely related to the compound , can be prepared through oxidation reactions using m-chloroperbenzoic acid and other oxidizing agents (Lewis et al., 1971).

Conformational Analysis and Reactivity

  • Ohkata, Okada, and Akiba (1995) studied the conformational features and chemical behavior of compounds similar to 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide, providing insights into the behavior of isothiazole derivatives (Ohkata et al., 1995).

Catalysis and Synthesis Techniques

  • Saha, Ramana, Purkait, Ali, Paul, and Punniyamurthy (2009) explored the copper-catalyzed synthesis of benzimidazoles and benzothiazoles, including 2-aminobenzothiazoles, showcasing the compound's potential in catalytic processes (Saha et al., 2009).
  • Wang, Chen, Deng, and Xi (2012) developed a copper-catalyzed method for synthesizing various benzisothiazol-3(2H)-one derivatives, demonstrating the compound's utility in creating diverse chemical structures (Wang et al., 2012).

Structural Analysis and Synthesis

  • Kawasaki and Yamamoto (2002) synthesized 6H-dibenzo[b,d]pyran-6-ones using a procedure that potentially involves compounds like this compound, highlighting its relevance in complex organic synthesis (Kawasaki & Yamamoto, 2002).

Novel Reactions and Mechanisms

  • Kolberg, Sieler, and Schulze (1999) discussed the synthesis of oxidized thiadiazines, demonstrating the potential of compounds like this compound in novel chemical reactions (Kolberg et al., 1999).

Safety and Hazards

The safety information for “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

Biochemical Analysis

Biochemical Properties

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to organ toxicity and other adverse effects.

properties

IUPAC Name

6-bromo-1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-4-1-2-5-6(3-4)12(11)9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKIZTMNUKDXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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